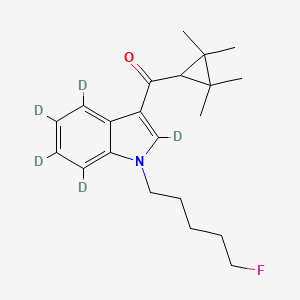

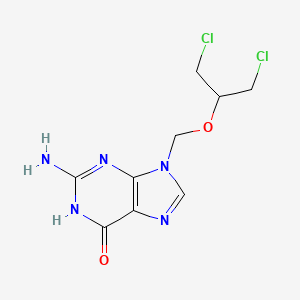

![molecular formula C26H39D4NO5 B591235 2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid CAS No. 2044276-17-5](/img/structure/B591235.png)

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Overview

Description

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is a deuterated form of glycoursodeoxycholic acid, which is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid. This compound is often used as an internal standard for the quantification of glycoursodeoxycholic acid in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Mechanism of Action

Target of Action

Glycoursodeoxycholic Acid-D4 (GUDCA-D4) is a deuterated compound of Glycoursodeoxycholic Acid . GUDCA is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . It is an acyl glycine and a bile acid-glycine conjugate . The primary targets of GUDCA are the G-protein-coupled bile acid receptor, GPBAR1 (TGR5), and the uncoupling protein UCP-1 .

Mode of Action

GUDCA-D4 interacts with its targets, GPBAR1 (TGR5) and UCP-1, to regulate gut microbiota and alter bile acid metabolism . This interaction results in the activation of GPBAR1 (TGR5) and upregulated expression of UCP-1 .

Biochemical Pathways

GUDCA-D4 affects the bile acid metabolism pathway, leading to higher levels of taurolithocholic acid (TLCA) and an increase in the abundance of Bacteroides vulgatus . These changes result in the activation of GPBAR1 (TGR5) and upregulated expression of UCP-1 .

Pharmacokinetics

It is known that gudca, the non-deuterated form of gudca-d4, has antioxidant effects in vitro in barrett’s esophagus cells and primary cultured rat neurons . It reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia .

Result of Action

The molecular and cellular effects of GUDCA-D4’s action include the reduction of inflammatory cytokines, prevention of cell death induced by unconjugated bilirubin, and the regulation of gut microbiota . These effects lead to the attenuation of type 2 diabetes mellitus (T2DM) and atherosclerosis .

Action Environment

The action, efficacy, and stability of GUDCA-D4 are influenced by environmental factors such as diet. For instance, high-fat diets have been found to delay the absorption of GUDCA, leading to changes in the plasma levels of endogenous bile salts . Furthermore, the gut microbiota, which plays a crucial role in the action of GUDCA-D4, is influenced by various environmental factors, including diet and lifestyle .

Biochemical Analysis

Biochemical Properties

Glycoursodeoxycholic Acid-D4 interacts with various biomolecules in the body. It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons . It reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin .

Cellular Effects

Glycoursodeoxycholic Acid-D4 has significant effects on various types of cells and cellular processes. It influences cell function by reducing oxidized low-density lipoprotein uptake and inhibiting macrophage foam cell formation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Glycoursodeoxycholic Acid-D4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates scavenger receptor A1 mRNA expression, which reduces oxidized low-density lipoprotein uptake .

Temporal Effects in Laboratory Settings

Over time, Glycoursodeoxycholic Acid-D4 has shown to improve cholesterol homeostasis and protect against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition .

Dosage Effects in Animal Models

In animal models, the effects of Glycoursodeoxycholic Acid-D4 vary with different dosages. Oral administration of Glycoursodeoxycholic Acid-D4 (500 mg/kg per day) decreases the severity of symptoms and increases the amount of A. muciniphila, a commensal bacterial species commonly decreased in patients with inflammatory bowel disease (IBD), in a mouse model of colitis .

Metabolic Pathways

Glycoursodeoxycholic Acid-D4 is involved in various metabolic pathways. It alters bile acid metabolism, which results in higher taurolithocholic acid (TLCA) level and Bacteroides vulgatus abundance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid involves the incorporation of deuterium atoms into the glycoursodeoxycholic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for efficiency and cost-effectiveness while maintaining high standards of quality control .

Chemical Reactions Analysis

Types of Reactions

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.

Substitution: This reaction involves the replacement of one functional group with another within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Glycochenodeoxycholic Acid-D4: Another deuterated bile acid used as an internal standard in analytical methods.

Taurochenodeoxycholic Acid-D4: A deuterated form of taurochenodeoxycholic acid, used in similar applications.

Taurodeoxycholic Acid-D4: A deuterated bile acid used for quantification purposes.

Uniqueness

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is unique due to its specific glycine conjugation and the incorporation of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical methods. Its ability to modulate bile acid levels and gut microbiota composition also sets it apart from other similar compounds .

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21?,24?,25+,26-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-RFEKOOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC(C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)

![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)